molecular formula C21H17ClO3 B11601742 3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11601742
M. Wt: 352.8 g/mol
InChI Key: KLRADFZFNHWPAF-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one: is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by a fused ring system that includes a furan ring and a chromene ring, with various substituents such as a 4-chlorophenyl group, a methyl group, and a propyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Chromene Ring: The chromene ring is formed by the condensation of salicylaldehyde derivatives with appropriate ketones or aldehydes.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the chromene ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the 4-chlorophenyl group and the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced double bonds or additional hydrogen atoms.

    Substituted Derivatives: Products with various substituents replacing the original groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Materials Science: The unique structure of the compound makes it suitable for the development of advanced materials with specific optical and electronic properties.

Biology and Medicine:

    Biological Studies: The compound can be used as a probe in biological studies to investigate various biochemical pathways and molecular interactions.

Industry:

    Chemical Industry: The compound can be used as an intermediate in the synthesis of various fine chemicals and specialty chemicals.

    Pharmaceutical Industry: The compound can be used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one
  • 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
  • 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one

Comparison:

  • Structural Differences: The presence of different substituents and functional groups in similar compounds can lead to variations in their chemical and physical properties.
  • Biological Activity: The biological activity of similar compounds can vary significantly based on their structure. For example, the presence of a hydroxy group may enhance the compound’s ability to interact with specific biological targets.
  • Applications: While similar compounds may share some applications, their unique properties can make them suitable for different specific uses. For example, one compound may be more effective as a catalyst, while another may be more suitable for pharmaceutical applications.

Properties

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-9-methyl-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H17ClO3/c1-3-4-14-9-19(23)25-21-12(2)20-17(10-16(14)21)18(11-24-20)13-5-7-15(22)8-6-13/h5-11H,3-4H2,1-2H3

InChI Key

KLRADFZFNHWPAF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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